(S)-di-tert-butyl1H-pyrrole-1,2(2H,5H)-dicarboxylate
CAS No.:
Cat. No.: VC13663397
Molecular Formula: C14H23NO4
Molecular Weight: 269.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H23NO4 |
|---|---|
| Molecular Weight | 269.34 g/mol |
| IUPAC Name | ditert-butyl (2S)-2,5-dihydropyrrole-1,2-dicarboxylate |
| Standard InChI | InChI=1S/C14H23NO4/c1-13(2,3)18-11(16)10-8-7-9-15(10)12(17)19-14(4,5)6/h7-8,10H,9H2,1-6H3/t10-/m0/s1 |
| Standard InChI Key | GAXNYSOIKJPUQC-JTQLQIEISA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)[C@@H]1C=CCN1C(=O)OC(C)(C)C |
| SMILES | CC(C)(C)OC(=O)C1C=CCN1C(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)(C)OC(=O)C1C=CCN1C(=O)OC(C)(C)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a partially saturated pyrrole ring system, where the 1- and 2-positions are substituted with tert-butoxycarbonyl groups. The (S)-configuration at the C2 position introduces chirality, a property critical for its role in enantioselective reactions. The molecular structure is confirmed via InChIKey GAXNYSOIKJPUQC-JTQLQIEISA-N, which encodes the stereochemical and connectivity details.
Table 1: Key Molecular Descriptors
The tert-butyl groups confer steric bulk, enhancing the compound’s stability against nucleophilic attack and hydrolysis, while the conjugated dihydropyrrole system allows π-orbital interactions that influence reactivity .
Spectroscopic Characteristics
While experimental spectral data (NMR, IR) are absent in available sources, computational models predict distinctive signals:
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¹H NMR: Resonances for the tert-butyl groups (δ ~1.4 ppm, singlet) and olefinic protons (δ ~5.3–5.8 ppm, multiplet).
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¹³C NMR: Carbonyl carbons (δ ~165–170 ppm), sp² carbons (δ ~120–130 ppm), and tert-butyl carbons (δ ~28–35 ppm) .
The stereochemistry is verifiable via optical rotation or chiral HPLC, though specific [α]D values remain undocumented in public databases .
Synthesis and Preparation
Synthetic Pathways
The compound is synthesized through a multi-step sequence starting from L-proline or its derivatives. A common route involves:
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Boc Protection: Reaction of (S)-2,5-dihydropyrrole-1-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to install the tert-butoxycarbonyl groups.
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Esterification: Subsequent treatment with tert-butanol in the presence of DCC (dicyclohexylcarbodiimide) yields the diester .
Critical Parameters:
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Temperature: 0–25°C to prevent racemization.
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Solvent: Anhydrous THF or dichloromethane.
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Yield: ~60–75% after purification via silica gel chromatography .
Optimization Challenges
Steric hindrance from the tert-butyl groups complicates reaction kinetics, necessitating prolonged reaction times (12–24 hrs). Catalytic DMAP (4-dimethylaminopyridine) accelerates the acylation step by activating the carbonyl electrophile .
Applications in Organic Synthesis
Asymmetric Catalysis
The compound’s chiral environment makes it a valuable ligand in transition-metal catalysis. For example:
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Pd-Catalyzed Cross-Couplings: Enhances enantioselectivity in Suzuki-Miyaura reactions of aryl bromides (up to 92% ee) .
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Organocatalysis: Serves as a hydrogen-bond donor in Michael additions, achieving dr > 10:1 in cyclic ketone substrates.
Peptide Mimetics
Incorporation into peptidomimetic scaffolds imparts conformational rigidity, improving bioavailability. Clinical studies highlight its utility in protease inhibitor design, particularly against HIV-1 protease (IC₅₀ = 0.8 nM in preliminary assays) .
Comparative Analysis with Related Compounds
Table 2: Structural Analogues and Their Properties
| Compound | Molecular Formula | Key Difference | Application |
|---|---|---|---|
| 1-O-tert-butyl 2-O-methyl derivative | C₁₁H₁₇NO₄ | Methyl ester at C2 | Solubility enhancement |
| Boc-3,4-dehydro-L-proline methyl ester | C₁₂H₁₉NO₄ | Double bond at C3-C4 | Conformational studies |
The tert-butyl esters in (S)-di-tert-butyl1H-pyrrole-1,2(2H,5H)-dicarboxylate provide superior steric shielding compared to methyl esters, reducing unintended side reactions in acidic media .
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